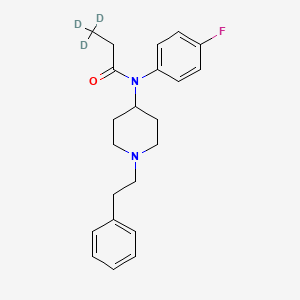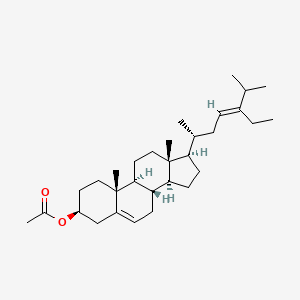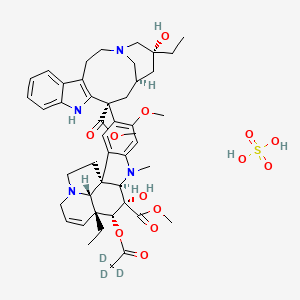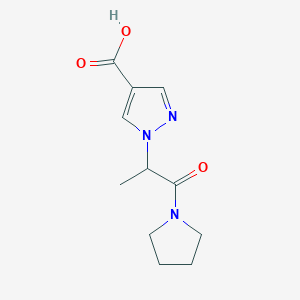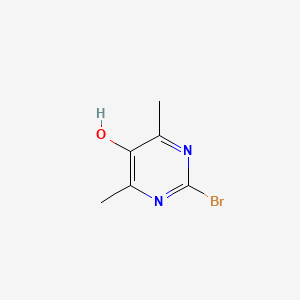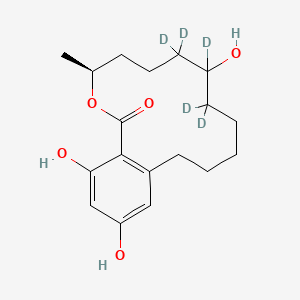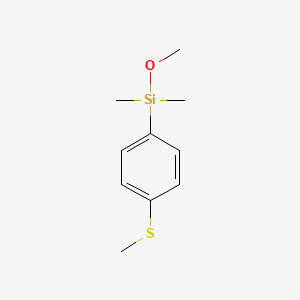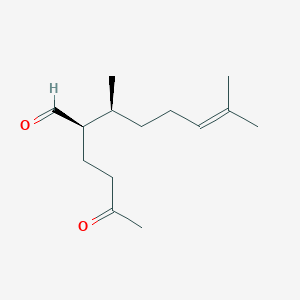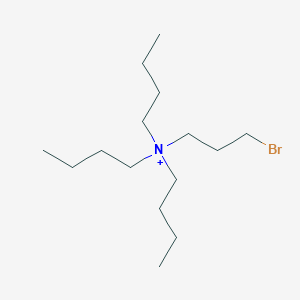
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate is an organic compound with the molecular formula C18H28O8 and a molecular weight of 372.41 g/mol . This compound is characterized by its four ester groups attached to a cyclopentane ring, making it a tetraester derivative of cyclopentane. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate typically involves the esterification of 3-methyl-1,1,2,2-cyclopentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid+4C2H5OHH2SO41,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate+4H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester groups.
Reduction: LiAlH4 in anhydrous ether is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products
Hydrolysis: 3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid.
Reduction: 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetraol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate depends on its interaction with specific molecular targets. The ester groups can undergo hydrolysis or other chemical transformations, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with an ethanetetracarboxylate backbone instead of a cyclopentane ring.
1,1,2,2-Tetramethylcyclopentane: Similar cyclopentane ring structure but with methyl groups instead of ester groups.
Properties
Molecular Formula |
C18H28O8 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tetraethyl 3-methylcyclopentane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C18H28O8/c1-6-23-13(19)17(14(20)24-7-2)11-10-12(5)18(17,15(21)25-8-3)16(22)26-9-4/h12H,6-11H2,1-5H3 |
InChI Key |
JKTQWFUVBTYQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1(C(=O)OCC)C(=O)OCC)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


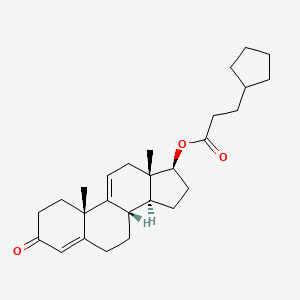
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
